β₁ vs β₂ Adrenergic Receptor Selectivity: 6- to 10-Fold Discrimination Confers Cardioselectivity Over Non-Selective β-Agonists
In radioligand displacement studies using (−)-[³H]dihydroalprenolol across multiple tissue preparations, dobutamine demonstrated significantly greater affinity for β₁-adrenergic receptors (KD = 2.5 μM in rat heart; 2.6 μM in turkey erythrocyte) than for β₂-adrenergic receptors (KD = 14.8 μM in frog heart; 25.4 μM in rat lung), yielding a 5.9- to 10.2-fold selectivity ratio (P < 0.001) [1]. In contrast, isoproterenol—a prototypical non-selective β-agonist—lacks this subtype discrimination, contributing to its pronounced vasodilatory and chronotropic effects at therapeutic inotropic doses. The α₁ vs α₂ selectivity was even more pronounced: KD = 0.09 μM at α₁ (rat heart) vs KD = 9.3 μM at α₂ (human platelet), representing ~100-fold selectivity (P < 0.001) [1].
| Evidence Dimension | β₁/β₂ adrenergic receptor affinity ratio (selectivity) |
|---|---|
| Target Compound Data | β₁ KD = 2.5–2.6 μM; β₂ KD = 14.8–25.4 μM; selectivity ratio 5.9–10.2 |
| Comparator Or Baseline | Isoproterenol (non-selective β₁/β₂ agonist): near-equipotent at β₁ and β₂ subtypes (no subtype discrimination) |
| Quantified Difference | Dobutamine β₁/β₂ selectivity ratio of ~6–10:1 vs isoproterenol ratio of ~1:1; α₁/α₂ selectivity ratio ~100:1 for dobutamine |
| Conditions | In vitro radioligand binding; (−)-[³H]DHA displacement; rat heart, turkey erythrocyte (β₁); frog heart, rat lung (β₂); [³H]prazosin (α₁); [³H]DHE/[³H]yohimbine (α₂) |
Why This Matters
The quantified β₁-over-β₂ selectivity explains dobutamine's ability to increase cardiac output without concomitant hypotension or excessive tachycardia—a key differentiator when selecting an inotrope for patients where blood pressure preservation is critical.
- [1] Williams RS, Bishop T. Selectivity of dobutamine for adrenergic receptor subtypes: in vitro analysis by radioligand binding. J Clin Invest. 1981;67(6):1703-1711. doi:10.1172/JCI110208 View Source
